Cas no 1337291-96-9 (3-(2,6-dimethoxyphenyl)methylpyrrolidine)
3-(2,6-dimethoxyphenyl)methylpyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 3-(2,6-dimethoxyphenyl)methylpyrrolidine
- EN300-1818286
- 1337291-96-9
- 3-[(2,6-dimethoxyphenyl)methyl]pyrrolidine
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- Inchi: 1S/C13H19NO2/c1-15-12-4-3-5-13(16-2)11(12)8-10-6-7-14-9-10/h3-5,10,14H,6-9H2,1-2H3
- InChI Key: MIDQQYPHZPUXSM-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=C(C=1CC1CNCC1)OC
Computed Properties
- Exact Mass: 221.141578849g/mol
- Monoisotopic Mass: 221.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 30.5Ų
3-(2,6-dimethoxyphenyl)methylpyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1818286-0.05g |
3-[(2,6-dimethoxyphenyl)methyl]pyrrolidine |
1337291-96-9 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1818286-0.1g |
3-[(2,6-dimethoxyphenyl)methyl]pyrrolidine |
1337291-96-9 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1818286-0.25g |
3-[(2,6-dimethoxyphenyl)methyl]pyrrolidine |
1337291-96-9 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1818286-0.5g |
3-[(2,6-dimethoxyphenyl)methyl]pyrrolidine |
1337291-96-9 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1818286-1.0g |
3-[(2,6-dimethoxyphenyl)methyl]pyrrolidine |
1337291-96-9 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1818286-2.5g |
3-[(2,6-dimethoxyphenyl)methyl]pyrrolidine |
1337291-96-9 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1818286-5.0g |
3-[(2,6-dimethoxyphenyl)methyl]pyrrolidine |
1337291-96-9 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1818286-10.0g |
3-[(2,6-dimethoxyphenyl)methyl]pyrrolidine |
1337291-96-9 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1818286-1g |
3-[(2,6-dimethoxyphenyl)methyl]pyrrolidine |
1337291-96-9 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1818286-5g |
3-[(2,6-dimethoxyphenyl)methyl]pyrrolidine |
1337291-96-9 | 5g |
$2858.0 | 2023-09-19 |
3-(2,6-dimethoxyphenyl)methylpyrrolidine Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 3-(2,6-dimethoxyphenyl)methylpyrrolidine
Professional Introduction to 3-(2,6-dimethoxyphenyl)methylpyrrolidine (CAS No. 1337291-96-9)
3-(2,6-dimethoxyphenyl)methylpyrrolidine, with the chemical identifier CAS No. 1337291-96-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a pyrrolidine core substituted with a 2,6-dimethoxyphenyl group, has garnered attention due to its unique structural properties and potential biological activities. The presence of both aromatic and heterocyclic moieties in its molecular framework suggests a diverse range of interactions with biological targets, making it a promising candidate for further investigation in drug discovery and development.
The 2,6-dimethoxyphenyl moiety is particularly noteworthy as it introduces electron-donating groups that can influence the electronic properties of the molecule. This feature is often exploited in medicinal chemistry to modulate binding affinity and selectivity. The pyrrolidine ring, on the other hand, is a common scaffold in many bioactive molecules, known for its ability to engage with various biological receptors and enzymes. The combination of these structural elements in 3-(2,6-dimethoxyphenyl)methylpyrrolidine makes it an intriguing subject for research.
In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing the pyrrolidine motif. Pyrrolidine derivatives have been reported to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 3-(2,6-dimethoxyphenyl)methylpyrrolidine may contribute to its unique pharmacological profile, making it a valuable tool for studying the mechanisms of action of similar compounds.
One of the most exciting aspects of this compound is its potential application in the development of novel therapeutic agents. The structural features of 3-(2,6-dimethoxyphenyl)methylpyrrolidine suggest that it could interact with various biological targets, including proteins and enzymes involved in disease pathways. For instance, its ability to modulate the activity of enzymes such as kinases or phosphodiesterases could make it useful in treating conditions like cancer or neurological disorders.
The synthesis of 3-(2,6-dimethoxyphenyl)methylpyrrolidine presents an interesting challenge for organic chemists. The introduction of the pyrrolidine ring into the molecular structure requires careful consideration of reaction conditions and reagents to ensure high yield and purity. Advances in synthetic methodologies have made it possible to access complex molecules like this one more efficiently than ever before, opening up new possibilities for drug discovery.
The biological evaluation of 3-(2,6-dimethoxyphenyl)methylpyrrolidine has already begun in several research laboratories. Initial studies have shown that this compound exhibits promising activity against certain disease models. For example, preclinical studies have demonstrated its potential as an inhibitor of specific enzymes implicated in cancer progression. These findings are encouraging and warrant further investigation into its therapeutic potential.
In conclusion, 3-(2,6-dimethoxyphenyl)methylpyrrolidine (CAS No. 1337291-96-9) is a compound with significant pharmaceutical promise. Its unique structural features and potential biological activities make it an attractive candidate for further research in drug discovery and development. As our understanding of the pharmacological properties of this compound grows, so too does the likelihood that it will play a role in the development of new therapeutic agents.
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